REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([C:17]([F:20])([F:19])[F:18])=[CH:6][C:7]([C:11]#[C:12][Si](C)(C)C)=[C:8]([CH:10]=1)[NH2:9])([O-:3])=[O:2]>CN(C=O)C.[Cu]I>[N+:1]([C:4]1[CH:10]=[C:8]2[C:7]([CH:11]=[CH:12][NH:9]2)=[CH:6][C:5]=1[C:17]([F:20])([F:19])[F:18])([O-:3])=[O:2]
|
Name
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5-nitro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline
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Quantity
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6 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C(=CC(=C(N)C1)C#C[Si](C)(C)C)C(F)(F)F
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
CuI
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Quantity
|
1.9 g
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Type
|
catalyst
|
Smiles
|
[Cu]I
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Control Type
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UNSPECIFIED
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Setpoint
|
135 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
WASH
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Details
|
the filtrate was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (5 to 20% EtOAc in petroleum as eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C2C=CNC2=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |